5-chloro-1H-pyrrole-2-carboxylic acid
Overview
Description
5-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
5-Chloro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a heterocyclic compound . Pyrrole derivatives have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is known that pyrrole derivatives interact with biological targets in a variety of ways . For instance, some pyrrole derivatives have been found to inhibit enzymes, interact with receptors, or intercalate with DNA . The specific interactions of this compound with its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrrole derivatives are known to affect a variety of biochemical pathways . For instance, some pyrrole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or induce apoptosis . The specific pathways affected by this compound would depend on its specific mode of action.
Result of Action
Based on the known effects of pyrrole derivatives, it can be speculated that this compound might have a variety of effects, such as inhibiting the growth of certain cells, inducing apoptosis, or disrupting certain biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-chloro-1H-pyrrole-2-carboxylic acid can be synthesized through the chlorination of pyrrole-2-carboxylic acid. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted pyrrole-2-carboxylic acid derivatives.
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-pyrrole-2-methanol or 5-chloro-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
5-chloro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with the chlorine atom at the 4-position.
5-bromo-1H-pyrrole-2-carboxylic acid: Bromine atom instead of chlorine.
5-chloro-1H-indole-2-carboxylic acid: Indole ring instead of pyrrole.
Uniqueness
5-chloro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-chloro-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUNFAAJVHVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-04-9 | |
Record name | 5-chloro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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